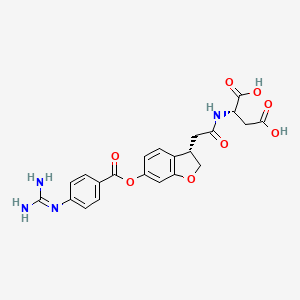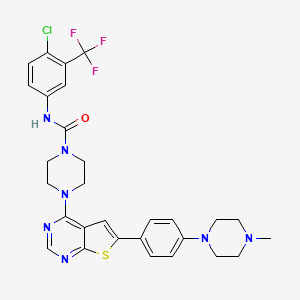![molecular formula C26H17ClF3N5O4S B10823860 5-[3-(3-chloro-5-{[4-(trifluoromethyl)-1,3-thiazol-5-yl]methoxy}phenyl)-2-oxo-2H-[1,3'-bipyridin]-5-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B10823860.png)
5-[3-(3-chloro-5-{[4-(trifluoromethyl)-1,3-thiazol-5-yl]methoxy}phenyl)-2-oxo-2H-[1,3'-bipyridin]-5-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 21, identified by the PubMed ID 34408808, is a synthetic organic compound. It is one of the potential lead antivirals against SARS-CoV-2, specifically targeting the 3C-like protease (Mpro) of the virus . This compound has shown promising results in inhibiting the replication of the virus with favorable aqueous solubility and low cytotoxicity .
Preparation Methods
The synthesis of Compound 21 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and industrial production methods are not fully disclosed in the available literature.
Chemical Reactions Analysis
Compound 21 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced analogs.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
Compound 21 has several scientific research applications:
Chemistry: It is used as a lead compound in the development of antiviral agents targeting SARS-CoV-2.
Biology: The compound is studied for its effects on viral replication and its potential as a therapeutic agent.
Medicine: It is being explored for its potential use in treating COVID-19 due to its inhibitory effects on the SARS-CoV-2 3C-like protease.
Mechanism of Action
Compound 21 exerts its effects by inhibiting the 3C-like protease (Mpro) of SARS-CoV-2. This protease is essential for the replication of the virus, and its inhibition prevents the virus from replicating effectively. The compound binds to the active site of the protease, blocking its activity and thereby reducing viral replication .
Comparison with Similar Compounds
Compound 21 is compared with other similar compounds, such as Compound 19 (PMID: 33786375), which also targets the SARS-CoV-2 3C-like protease. While both compounds show antiviral activity, Compound 21 has been noted for its favorable solubility and low cytotoxicity, making it a more promising candidate for further development .
Similar Compounds
- Compound 19 (PMID: 33786375)
- Other SARS-CoV-2 3C-like protease inhibitors
Properties
Molecular Formula |
C26H17ClF3N5O4S |
|---|---|
Molecular Weight |
588.0 g/mol |
IUPAC Name |
5-[5-[3-chloro-5-[[4-(trifluoromethyl)-1,3-thiazol-5-yl]methoxy]phenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C26H17ClF3N5O4S/c1-34-11-20(23(36)33-25(34)38)15-7-19(24(37)35(10-15)17-3-2-4-31-9-17)14-5-16(27)8-18(6-14)39-12-21-22(26(28,29)30)32-13-40-21/h2-11,13H,12H2,1H3,(H,33,36,38) |
InChI Key |
CMYSAEAJENJTSK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C2=CN(C(=O)C(=C2)C3=CC(=CC(=C3)Cl)OCC4=C(N=CS4)C(F)(F)F)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2S,5S)-N-[(2R)-4-amino-1-[(3R)-2-methylideneoxolan-3-yl]-3,4-dioxobutan-2-yl]-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10823779.png)


![(1S,3aS,5aR,5bR,9R,11aR,11bR,13aR,13bR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B10823800.png)


![(1R,3aS,5aR,5bR,9R,11aR)-9-(cyclopropylcarbamoyloxy)-1-[(1S)-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B10823819.png)




![5-(3-{3-chloro-5-[(2-chlorophenyl)methoxy]-4-fluorophenyl}-2-oxo-2H-[1,3'-bipyridin]-5-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B10823852.png)

